molecular formula C11H14N2O B10854123 Norpsilocin-d4

Norpsilocin-d4

Cat. No.: B10854123
M. Wt: 194.27 g/mol
InChI Key: MTJOWJUQGYWRHT-NZLXMSDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Norpsilocin-d4 is a high-purity, deuterated internal standard critical for advancing analytical research in neuropharmacology and natural product chemistry. This compound is structurally identical to its analog, Norpsilocin—a tryptamine alkaloid identified as a natural metabolite in Psilocybe mushrooms . Norpsilocin is characterized as a near full agonist at the 5-HT2A serotonin receptor, demonstrating even greater in vitro potency than psilocin, the primary active metabolite of psilocybin . Despite its potent receptor activity, studies indicate that Norpsilocin itself shows limited penetration of the blood-brain barrier, suggesting its psychedelic-like effects in vivo are minimal compared to psilocin . This unique profile, where high receptor affinity is decoupled from central psychedelic effects, makes Norpsilocin and its deuterated derivatives like this compound invaluable tools for scientists. Researchers utilize this compound primarily for the accurate mass spectrometric quantification of Norpsilocin, baeocystin (its presumed phosphorylated precursor), and related tryptamines in biological matrices and mushroom specimens . Its application ensures methodological rigor in studies aiming to elucidate the complex pharmacokinetics, metabolic stability, and the structure-activity relationships of psychedelic tryptamines . This product is intended for forensic analysis, metabolic pathway investigation, and the development of robust analytical assays. This compound is strictly for research use in a laboratory setting and is not for diagnostic or therapeutic applications or human consumption of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14N2O

Molecular Weight

194.27 g/mol

IUPAC Name

3-[1,1,2,2-tetradeuterio-2-(methylamino)ethyl]-1H-indol-4-ol

InChI

InChI=1S/C11H14N2O/c1-12-6-5-8-7-13-9-3-2-4-10(14)11(8)9/h2-4,7,12-14H,5-6H2,1H3/i5D2,6D2

InChI Key

MTJOWJUQGYWRHT-NZLXMSDQSA-N

Isomeric SMILES

[2H]C([2H])(C1=CNC2=C1C(=CC=C2)O)C([2H])([2H])NC

Canonical SMILES

CNCCC1=CNC2=C1C(=CC=C2)O

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies for Norpsilocin D4

Chemoenzymatic Synthesis of Tryptamine (B22526) Derivatives

The foundation for synthesizing complex molecules like Norpsilocin often involves chemoenzymatic pathways, which use enzymes to perform specific, often difficult, chemical transformations. This approach offers high selectivity and efficiency under mild reaction conditions. chemistryviews.org

Tryptamine derivatives are valuable precursors in medicinal chemistry. nih.gov The synthesis of these compounds can be streamlined using enzymes. For instance, a tryptophan synthase can be engineered to convert various commercially available indoles into the corresponding L-tryptophan analogs. chemistryviews.org These analogs can then be converted into the desired tryptamines by a tryptophan decarboxylase enzyme, such as the one found in the gut microbe Ruminococcus gnavus, which is known for its broad substrate tolerance. chemistryviews.orgresearchgate.net

Another powerful chemoenzymatic strategy involves the phosphorylation of a 4-hydroxytryptamine (B1209533) precursor. This "hybrid synthetic/biocatalytic procedure" utilizes the enzyme 4-hydroxytryptamine kinase (PsiK), originally from the mushroom Psilocybe cubensis, to catalyze the phosphorylation step with adenosine (B11128) triphosphate (ATP). nih.govacs.org This method circumvents challenging chemical phosphorylation steps that can complicate the synthesis of psilocybin and its analogues. nih.gov While Norpsilocin itself is not phosphorylated, the enzymatic tools developed for its parent compounds are highly relevant to the synthesis of its core structure.

Enzymes are also used directly to introduce isotopic labels. For example, the enzymatic decarboxylation of L-tryptophan in a fully deuterated medium (using ²H₂O and a Tris-DCl buffer) can produce tryptamine with deuterium (B1214612) incorporated at specific positions. nih.gov

Isotopic Enrichment Techniques for Deuterated Analogues

Isotopic enrichment is the process of increasing the concentration of a specific isotope, like deuterium (²H), above its natural abundance. wikipedia.org For deuterated analogues like Norpsilocin-d4, several techniques are employed to introduce deuterium atoms into the molecule.

One of the most common methods involves the use of a deuterated reducing agent. Lithium aluminum deuteride (B1239839) (LiAlD₄) is a powerful reagent used to reduce amides or other functional groups, installing deuterium atoms in the process. google.comnih.gov The extent of deuteration can be predictably controlled by the amount and H:D ratio of the reducing agent used. google.com

Other isotopic enrichment strategies include:

Deuterated Solvents: Performing reactions in deuterated solvents can lead to the incorporation of deuterium, especially during enzymatic reactions where proton exchange with the solvent is common. nih.gov

Catalytic Exchange: Isotope exchange can be catalyzed by various means, including UV light, to replace protium (B1232500) (¹H) with deuterium from a deuterium source like heavy water (²H₂O). nih.gov

Distillation: Due to the significant mass difference between hydrogen and deuterium, distillation of suitable light compounds (like water) can be used for enrichment, though it often requires pre-enrichment by other, less energy-intensive methods. wikipedia.org

Optimization of Synthetic Routes for this compound

The synthesis of this compound is not explicitly detailed in publicly available literature, but its structure suggests a route analogous to that of other deuterated tryptamines, such as D₄-DMT. nih.govgoogle.com The optimization of such a route would focus on efficiency, cost, and purity.

A probable synthetic pathway begins with a protected 4-hydroxyindole. diva-portal.org The side chain is then constructed, often involving a step that creates an amide intermediate. The key deuteration step would likely be the reduction of this amide using LiAlD₄. nih.gov The structure of this compound, with deuterium at the α and β carbons of the ethylamine (B1201723) side chain, points to a reduction step that saturates a double bond or reduces a carbonyl group in the presence of a deuterium source. nih.gov

Optimization efforts would target several areas:

Reagent Efficiency: LiAlD₄ is an expensive reagent. Optimized methods aim to reduce the required equivalents of this reagent, for example, from 2 equivalents to 0.9 equivalents, which significantly improves the economic viability of the synthesis. google.com

Reaction Conditions: Adjusting parameters such as solvent, temperature, and pH can improve yields and reduce the formation of side products. For instance, in the synthesis of related compounds, protecting the hydroxyl group via acylation is a critical first step to prevent unwanted side reactions. diva-portal.org

Purification: Developing efficient purification methods, such as solvent-antisolvent precipitation, is crucial for isolating the final zwitterionic product with high purity. nih.gov

The following table outlines a hypothetical, optimized synthetic approach based on established methods for similar compounds.

StepDescriptionKey Optimization Considerations
1. Protection Acylation of the 4-hydroxyl group on the indole (B1671886) starting material.Use of mild conditions (e.g., acetic anhydride, pyridine) to ensure selectivity and prevent degradation. diva-portal.org
2. Side Chain Addition Friedel-Crafts type reaction with an appropriate reagent (e.g., oxalyl chloride) followed by reaction with methylamine (B109427).Control of temperature and stoichiometry to form the required amide intermediate cleanly.
3. Deuteration Reduction of the amide intermediate using Lithium Aluminum Deuteride (LiAlD₄).Use of minimal yet effective equivalents of LiAlD₄ to reduce cost; modification of conditions to use solid LiAlD₄ can improve handling. google.comnih.gov
4. Deprotection Removal of the protecting group from the 4-hydroxyl position.Selection of a deprotection method that does not affect the deuterated sites or the rest of the molecule.
5. Purification Isolation of the final this compound product.Use of techniques like solvent-antisolvent precipitation or chromatography to achieve high purity. nih.gov

Control and Characterization of Deuteration Sites in this compound

Precise control over the location of deuterium atoms is essential for creating a specific isotopologue. The IUPAC name for this compound, 3-[1,1,2,2-tetradeuterio-2-(methylamino)ethyl]-1H-indol-4-ol, explicitly defines that all four hydrogen atoms on the ethyl side chain have been replaced with deuterium. nih.gov

Control: The control of deuteration sites is achieved primarily through the synthetic route. Using LiAlD₄ to reduce a suitable precursor, such as an α,β-unsaturated amide or an α-keto-amide, would introduce deuterium at the targeted α and β positions. Research on similar tryptamines has shown that deuteration at the α-carbon is particularly effective at slowing enzymatic deamination, making this a key target for modification. nih.gov The choice of starting materials and the sequence of reactions dictate where the labels are incorporated. For instance, to label the indole ring itself, one would have to start with a pre-labeled indole derivative. nih.gov

Characterization: After synthesis, confirming the structural integrity and the precise isotopic enrichment is critical. A combination of analytical techniques is used for this purpose. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons at the deuterated sites, while ²H NMR can be used to directly observe the deuterium signals. NMR provides definitive information on the location of the labels. nih.govrsc.org

High-Resolution Mass Spectrometry (HR-MS): This technique is used to determine the mass of the synthesized molecule with high precision, confirming the incorporation of the four deuterium atoms. It is also the primary method for quantifying the percentage of isotopic enrichment by analyzing the isotopic cluster of the molecule. rsc.orgnih.gov

The combination of these methods ensures that the final product is indeed this compound with the desired level of isotopic purity. rsc.org

Advanced Analytical Quantification Techniques Employing Norpsilocin D4

Development of Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for Tryptamines

Liquid chromatography coupled with mass spectrometry (LC-MS) has become the gold standard for the analysis of tryptamines due to its high sensitivity and selectivity. The development of robust LC-MS methods is crucial for understanding the pharmacokinetics and distribution of these compounds. In this context, the use of stable isotope-labeled internal standards is paramount to correct for variations in sample preparation and instrument response.

Application of Norpsilocin-d4 as an Internal Standard in LC-MS Quantification

This compound is specifically designed for use as an internal standard in the quantification of norpsilocin by LC-MS. caymanchem.combiomol.comlabchem.com.my As a deuterated analogue, its chemical and physical properties are nearly identical to that of norpsilocin, ensuring that it behaves similarly during extraction, chromatography, and ionization. caymanchem.com This co-elution and similar behavior allow for the accurate correction of any analyte loss during sample processing and compensates for matrix effects, which are common in complex samples like blood, plasma, urine, and mushroom extracts.

The use of this compound is particularly relevant in the analysis of Psilocybe mushrooms, where norpsilocin has been identified as a natural product. caymanchem.com Furthermore, as norpsilocin is a potential metabolite of baeocystin (B1212335), accurate quantification is essential for metabolic and toxicological studies. caymanchem.combiomol.com Certified Reference Material (CRM) forms of this compound are available, providing metrological traceability for quantitative analytical methods. caymanchem.com

Table 1: Technical Specifications of this compound

PropertyValue
Formal Name 3-[2-(methylamino)ethyl-1,1,2,2-d4]-1H-indol-4-ol
CAS Number 2742678-87-9
Molecular Formula C₁₁H₁₀D₄N₂O
Formula Weight 194.3
Purity ≥99% deuterated forms (d1-d4)
Intended Use Internal standard for GC- or LC-MS

Data sourced from Cayman Chemical product information. caymanchem.combiomol.com

Method Validation Parameters in Quantitative LC-MS

While specific validation data for methods employing this compound are not extensively published, the validation of any quantitative LC-MS method for tryptamines would adhere to established scientific guidelines. Key parameters that would be assessed include:

Linearity: Establishing a concentration range over which the instrument response is proportional to the analyte concentration.

Accuracy and Precision: Determining the closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.

Selectivity and Specificity: Ensuring the method can unequivocally identify and quantify the analyte in the presence of other components in the sample matrix.

Matrix Effect: Evaluating the influence of co-eluting, interfering substances on the ionization of the analyte. The use of this compound is intended to mitigate these effects.

Recovery: Assessing the efficiency of the extraction process.

Stability: Investigating the stability of the analyte in the biological matrix under different storage conditions and during the analytical process.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Norpsilocin and Analogues

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of tryptamines. However, it often requires derivatization of the polar functional groups to increase volatility and improve chromatographic performance.

This compound in GC-MS Based Analytical Reference Standards

This compound is also intended for use as an internal standard in GC-MS-based quantification of norpsilocin. caymanchem.combiomol.comlabchem.com.my Its use in this context is analogous to its application in LC-MS, providing a reliable means to correct for variability in the derivatization process, injection volume, and ionization. The stable isotope label ensures that the deuterated standard and the target analyte have very similar retention times and fragmentation patterns in the mass spectrometer, a crucial aspect for accurate quantification.

Multi-Analyte Quantification in Complex Biological Matrices

In many forensic and research applications, it is necessary to quantify multiple tryptamines and their metabolites simultaneously. The development of multi-analyte quantification methods is a complex process due to the varying concentrations and physicochemical properties of the target compounds.

Metabolic Pathways and Preclinical Pharmacokinetics of Norpsilocin

Elucidation of Psilocin and Baeocystin (B1212335) Biotransformation to Norpsilocin in Preclinical Models

Norpsilocin is recognized as a metabolite derived from two other well-known tryptamines found in Psilocybe mushrooms: psilocin and baeocystin. researchgate.netresearchgate.netnih.gov Preclinical studies, particularly in mouse models, have been instrumental in identifying these metabolic connections.

The transformation from psilocin involves an N-demethylation reaction, where one of the two methyl groups on the psilocin amine is removed. researchgate.netnih.gov This metabolic step has been observed in vitro using specific enzymes and confirmed in vivo in mice, where norpsilocin was detected in plasma after the administration of psilocybin (the prodrug of psilocin). researchgate.netnih.gov

Baeocystin, which is the N-demethylated version of psilocybin, is considered a direct prodrug of norpsilocin. researchgate.netacs.org The primary metabolic pathway for baeocystin is dephosphorylation, a process where a phosphate (B84403) group is cleaved from the molecule by enzymes like alkaline phosphatase. acs.orgblossomanalysis.com This reaction yields the active metabolite, norpsilocin. researchgate.netwikipedia.org Animal models have been critical in establishing this pathway, although studies using the mouse head twitch response (HTR) assay—a behavioral proxy for psychedelic effects—showed that administration of baeocystin did not produce these effects, suggesting complexities in its metabolism or the subsequent bioavailability of norpsilocin. researchgate.netnih.gov

Role of Cytochrome P450 Enzymes in Norpsilocin Formation

The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, plays a pivotal role in metabolizing a vast array of substances, including tryptamines. Research has pinpointed a specific CYP isozyme responsible for the conversion of psilocin to norpsilocin.

Contribution of Monoamine Oxidases to Norpsilocin Metabolism

Monoamine oxidases (MAOs) are another class of crucial enzymes involved in the degradation of monoamine neurotransmitters and related molecules. MAO-A, in particular, is known to metabolize psilocin, converting it into metabolites like 4-hydroxyindole-3-acetic acid (4-HIAA). nih.govresearchgate.netnih.gov

While not involved in its formation from psilocin, MAOs are thought to play a significant role in the subsequent metabolism and stability of norpsilocin itself. researchgate.netacs.org Norpsilocin is a secondary amine, a class of compounds known to be rapidly degraded by MAO enzymes. researchgate.net This susceptibility to rapid metabolism by MAO is a key hypothesis explaining why norpsilocin, despite being a potent receptor agonist in vitro, does not produce significant psychedelic-like effects in vivo. researchgate.netacs.org The rapid breakdown by MAO in the gut and liver could prevent sufficient quantities of the compound from reaching the brain. nih.gov

In Vitro Metabolic Stability and Enzyme Kinetics of Norpsilocin

The metabolic stability of a compound is a measure of its susceptibility to biotransformation by metabolic enzymes and is a key determinant of its pharmacokinetic profile. In vitro assays using liver microsomes and recombinant enzymes are standard methods for assessing this stability.

Studies on psilocin, the direct precursor to norpsilocin, provide insight into the kinetics of norpsilocin formation. In experiments with human liver microsomes (HLM), approximately 29% of psilocin was metabolized over a 240-minute period. nih.govdoaj.orgresearchgate.net The enzyme kinetics for specific pathways show that recombinant CYP2D6 can metabolize nearly 100% of psilocin over the same timeframe, while CYP3A4 metabolizes about 40%. nih.govdoaj.orgresearchgate.net

SystemSubstrate% Metabolized (240 min)Key Metabolite(s) FormedCitation
Human Liver Microsomes (HLM)Psilocin~29%4-HIAA, 4-HTP nih.gov
Recombinant CYP2D6Psilocin~100%Norpsilocin, Oxidized Psilocin nih.gov
Recombinant CYP3A4Psilocin~40%Not specified nih.gov
Recombinant MAO-APsilocinMinimal4-HIAA, 4-HTP nih.gov

Regarding norpsilocin's own stability, its structure as a secondary amine suggests it is a prime substrate for MAO enzymes. researchgate.net This is supported by findings that secondary amines tend to be more rapidly degraded by MAO compared to tertiary amines like psilocin. researchgate.netacs.org This inherent metabolic instability is considered a primary reason for its lack of psychedelic activity in animal models, as it is likely cleared from the system too quickly to exert central effects. acs.org

Assessment of Norpsilocin Central Nervous System Bioavailability in Preclinical Species

A compound's ability to cross the blood-brain barrier (BBB) and enter the central nervous system (CNS) is a prerequisite for psychoactivity. Despite showing potent agonist activity at the serotonin (B10506) 5-HT2A receptor in vitro—comparable to or even greater than psilocin—norpsilocin consistently fails to produce psychedelic-like effects in preclinical animal models. researchgate.netnih.govnih.govmendeley.com

The standard assay for assessing psychedelic potential in rodents is the head-twitch response (HTR). In multiple studies, norpsilocin did not induce HTR in mice, which stands in stark contrast to psilocin. nih.govbiorxiv.org This lack of in vivo activity is largely attributed to poor CNS bioavailability. nih.govmendeley.com The prevailing hypothesis is that norpsilocin either has a very limited ability to cross the blood-brain barrier or is metabolized so rapidly by enzymes like MAO that it cannot achieve a sufficient concentration in the brain to activate the necessary receptors. nih.govacs.org

Interestingly, one study using an in vitro blood-brain barrier mimetic found that norpsilocin (the dephosphorylated product of baeocystin) could permeate the membrane to a degree similar to psilocin. biorxiv.org However, this finding has not translated to observed in vivo central effects, suggesting that rapid peripheral metabolism may be the more dominant factor limiting its CNS bioavailability in a living system. biorxiv.org

Application of Norpsilocin-d4 in Tracing Norpsilocin Metabolic Fate

The accurate quantification of a drug and its metabolites in biological samples is fundamental to understanding its pharmacokinetics. This is where isotopically labeled internal standards, such as this compound, become indispensable tools. This compound is a version of the norpsilocin molecule in which four hydrogen atoms have been replaced with their heavier, stable isotope, deuterium (B1214612).

This "heavy" version of the compound is chemically identical to norpsilocin and behaves the same way during sample extraction, chromatography, and ionization in a mass spectrometer. scioninstruments.comaptochem.com However, due to its higher mass, it can be distinguished from the unlabeled norpsilocin by the detector. aptochem.com

In a typical pharmacokinetic study, a known quantity of this compound is added to biological samples (e.g., plasma or brain tissue) containing unknown amounts of norpsilocin. By comparing the signal intensity of the analyte (norpsilocin) to the signal of the internal standard (this compound), researchers can correct for any variability or loss during sample processing and analysis. scioninstruments.comclearsynth.com This technique, often using liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for highly precise and accurate measurement of norpsilocin concentrations over time. nih.gov The use of a deuterated internal standard is considered the gold standard in bioanalysis for its robustness and reliability. aptochem.comnih.gov

Therefore, this compound is critical for precisely tracing the metabolic fate of norpsilocin in preclinical studies—determining its absorption, distribution throughout the body, rate of metabolism by enzymes like CYP2D6 and MAO, and eventual excretion. This level of quantitative accuracy is essential for building a complete pharmacokinetic model and understanding why a potent compound like norpsilocin lacks central effects in vivo.

Preclinical Behavioral Pharmacology of Norpsilocin Analogues

Exploration of Other Behavioral Phenotypes Associated with Tryptamine (B22526) Analogues

Beyond the head-twitch response, tryptamine analogues can induce other behavioral changes in mice. Research shows that some norpsilocin analogues cause a reduction in locomotor activity and body temperature (hypothermia). acs.orgacs.org These effects typically occur at doses approximately 10 times higher than those that induce the HTR and often correspond with the descending limb of the HTR dose-response curve, where higher doses lead to fewer twitches. acs.orgacs.org These hypolocomotor and hypothermic effects are thought to be mediated by the serotonin (B10506) 1A (5-HT1A) receptor. acs.orgacs.orgacs.org

Studies on the broader class of tryptamines have identified other behavioral syndromes in mice. For instance, intravenous administration of tryptamine can induce distinct head-weaving and hindlimb abduction. nih.gov Other observed behaviors at high doses include forepaw treading and the Straub tail phenomenon (a rigid, erect tail). jst.go.jp Pretreatment with a substance that depletes serotonin can lead to the emergence of head-twitches in response to tryptamine, a behavior not seen when tryptamine is administered alone. nih.gov These findings indicate that the behavioral profiles of tryptamines are complex and can involve multiple neurotransmitter systems. nih.govjst.go.jp

Challenges and Future Research Directions

Methodological Refinements in Quantification of Tryptamine (B22526) Metabolites

A major hurdle in psychedelic pharmacokinetics is the accurate and precise quantification of tryptamines and their metabolites in biological samples. nih.gov These compounds are often present at very low concentrations, are chemically unstable, and are subject to interference from other substances in the biological matrix. numberanalytics.com The analytical complexity is compounded by the fact that our understanding of many new tryptamine compounds, including their metabolites and mechanisms of action, is limited. nih.govresearchgate.net

To overcome these analytical challenges, highly sensitive methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed. nih.govresearchgate.net The use of stable isotope-labeled internal standards is a cornerstone of best practices for this type of analysis. Norpsilocin-d4 serves this exact purpose. By introducing a known quantity of this compound into a sample, researchers can correct for analyte loss during sample preparation and for variations in instrument response (e.g., matrix effects or ion suppression), which are common sources of error. numberanalytics.com This ensures that the quantification of the naturally occurring (non-deuterated) norpsilocin is both accurate and reproducible, a critical requirement for robust pharmacokinetic and metabolic studies. The development and application of such deuterated standards are essential for refining analytical methods and generating reliable data on the disposition of tryptamines in the body.

Comprehensive Elucidation of Norpsilocin's Metabolic Pathways

Psilocybin is a prodrug that is rapidly dephosphorylated in the body to its active metabolite, psilocin. nih.govresearchgate.net Psilocin itself undergoes extensive metabolism, primarily through glucuronidation and conversion to 4-hydroxyindole-3-acetic acid (4-HIAA). nih.govfrontiersin.orgmdpi.com However, minor metabolic pathways exist and are of significant interest for a complete understanding of psilocybin's effects.

Norpsilocin (ω-N-methyl-4-hydroxytryptamine) has been identified as one such minor metabolite. frontiersin.orgresearchgate.net In vitro studies using human recombinant enzymes have shown that norpsilocin can be formed from psilocin, a reaction mediated by the enzyme CYP2D6. nih.govfrontiersin.org This N-demethylation pathway represents a less-explored aspect of psilocin's metabolism. Interestingly, while norpsilocin was detected in mice, it was not found in human plasma samples in one study, highlighting potential species differences in metabolism. frontiersin.orgresearchgate.net The enzymes MAO-A and CYP3A4 are also involved in the broader metabolism of psilocin. frontiersin.org

Fully elucidating these pathways is challenging. Discrepancies between in vitro and in vivo results, such as the limited glucuronidation of psilocin seen in vitro compared to significant levels in vivo, underscore the complexity of replicating human metabolism. nih.govfrontiersin.org Future research will require sophisticated analytical strategies to map these intricate networks. The use of this compound as a quantitative tool is vital for tracing the fate of norpsilocin and accurately determining its formation and elimination rates in various biological systems.

Advanced Structure-Activity Relationship Studies for Novel Norpsilocin Analogues

A key pharmacological puzzle is that while norpsilocin demonstrates potent agonist activity at the serotonin (B10506) 2A (5-HT2A) receptor in vitro, it is devoid of psychedelic-like effects in vivo. nih.govresearchgate.netacs.org This paradox has led to the hypothesis that norpsilocin's secondary methylamine (B109427) structure results in poor central nervous system (CNS) bioavailability, possibly due to limited blood-brain barrier penetration or rapid metabolism. researchgate.netacs.orgpsychedelicreview.com

To investigate this, researchers have synthesized and evaluated a series of novel norpsilocin analogues, primarily by modifying the N-alkyl substituent to increase lipophilicity. nih.govresearchgate.netmushroomreferences.com These structure-activity relationship (SAR) studies have yielded significant insights. For instance, extending the N-methyl group to an N-ethyl group (creating 4-HO-NET) was sufficient to restore psilocin-like activity in the mouse head-twitch response (HTR) assay, a proxy for psychedelic effects. nih.govresearchgate.netnih.gov Other analogues with N-allyl, N-propyl, and N-benzyl groups also showed significant HTR activity. nih.govresearchgate.net Conversely, introducing bulkier groups like tert-butyl or cyclohexyl did not elicit a psychedelic-like response, suggesting that size and shape, in addition to lipophilicity, are key determinants of activity. nih.govresearchgate.netmushroomreferences.com

These findings highlight the critical structural features required for CNS activity in this class of tryptamines and demonstrate how targeted chemical modifications can transform a peripherally active compound into a centrally active one.

Table 1: Psychedelic-like Activity of Norpsilocin and its Analogues in Mice This table is interactive. You can sort and filter the data.

Compound Modification from Norpsilocin HTR Activity (in vivo) ED₅₀ (mg/kg) Reference
Norpsilocin - Inactive N/A nih.govpsychedelicreview.com
Psilocin N-methyl added Active 0.11 nih.gov
4-HO-NET N-ethyl Active 1.4 nih.govresearchgate.net
4-HO-NPT N-propyl Active 3.2 researchgate.net
4-HO-NiPT N-isopropyl Active 2.0 nih.gov
4-HO-NALT N-allyl Active 1.1 nih.govresearchgate.net
4-HO-NBnT N-benzyl Active 1.3 psychedelicreview.com
4-HO-NtBT N-tert-butyl Inactive N/A nih.gov
4-HO-NcHT N-cyclohexyl Inactive N/A nih.gov

Development of Mechanistic Models for Tryptamine Action

Understanding how psychedelics exert their effects on the brain requires the development of sophisticated mechanistic models. Current models aim to explain how activation of 5-HT2A receptors leads to the profound changes in consciousness, perception, and cognition that characterize the psychedelic experience. upf.edunih.gov Several prominent models have been proposed:

Cortico-Striato-Thalamo-Cortical (CSTC) Loop Model: This model suggests that psychedelics disrupt the filtering function of the thalamus, leading to an increased flow of sensory information to the cortex. nih.gov

Relaxed Beliefs Under Psychedelics (REBUS) Model: This framework posits that psychedelics relax the precision of high-level cognitive models, allowing for a greater influence of bottom-up sensory information. nih.gov

Cortico-Claustro-Cortical (CCC) Model: A more recent model that emphasizes the role of the claustrum, a brain region dense with 5-HT2A receptors, in controlling cortical network states. Psychedelics are proposed to disrupt this control, leading to a more disorganized and flexible state of brain activity. nih.gov

These models are increasingly being refined using computational approaches that integrate neuroimaging data (fMRI) with maps of receptor concentrations to simulate brain activity. upf.edunews-medical.net The study of compounds like norpsilocin and its analogues is particularly valuable for this work. By comparing the effects of compounds that are potent at the 5-HT2A receptor but differ in their ability to produce a psychedelic effect (e.g., norpsilocin vs. 4-HO-NET), researchers can disentangle the molecular requirements for receptor activation from the systems-level requirements for CNS-mediated psychoactivity. This allows for a more precise validation and refinement of the causal links proposed in these mechanistic models. upf.edu

Integration of Omics Data in Psychedelic Research

The future of psychedelic science lies in a more personalized and systems-level understanding of drug action. Multi-omics approaches, which involve the simultaneous analysis of different biological layers—such as the genome (genomics), gene expression (transcriptomics), proteins (proteomics), and metabolites (metabolomics)—offer a powerful pathway to achieve this. nih.govresearchgate.net

Integrating these vast datasets can help uncover the complex relationships between an individual's genetic makeup, the metabolic fate of a psychedelic compound, and their ultimate therapeutic or subjective response. researchgate.net For example, metabolomics, which aims to provide a comprehensive analysis of all metabolites in a biological system, can be correlated with biological effects to identify key bioactive molecules. researchgate.net

In this context, the precise quantification of tryptamine metabolites is paramount. Using this compound to accurately measure norpsilocin levels provides a critical data point for the metabolome. When combined with genomic data (e.g., identifying variants in CYP enzymes) and clinical outcome data, a multi-omics approach could reveal biomarkers that predict how an individual will metabolize psilocybin and respond to treatment. researchgate.net This integrated strategy holds the potential to move psychedelic therapy from a one-size-fits-all approach to a more personalized and predictable medical intervention.

Q & A

Q. Methodological Answer :

  • Spectroscopic Characterization : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) and high-resolution mass spectrometry (HRMS) to confirm molecular structure. For purity, employ high-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry detection .
  • Quantitative Purity Criteria : Establish thresholds for impurity peaks (e.g., ≤0.1% for unknown impurities) using validated protocols per ICH guidelines. Include raw spectral data in supplementary materials for peer review .

Basic: What experimental parameters are critical for optimizing the synthesis of this compound?

Q. Methodological Answer :

  • Reaction Variables : Test temperature, solvent polarity, catalyst load, and reaction time via fractional factorial design to maximize yield. Use deuterated reagents (e.g., D₂O, CD₃OD) to minimize isotopic dilution during synthesis .
  • Isotopic Purity Verification : Quantify deuterium incorporation using mass isotopomer distribution analysis (MIDA) and compare to theoretical values .

Basic: Which analytical techniques are most reliable for quantifying this compound in biological matrices?

Q. Methodological Answer :

  • LC-MS/MS Protocols : Develop a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with deuterated internal standards (e.g., Norpsilocin-d8) to correct for matrix effects .
  • Calibration Curves : Use linear regression (R² ≥0.99) over a physiologically relevant concentration range (e.g., 1–1000 ng/mL). Report limits of detection (LOD) and quantification (LOQ) .

Advanced: How can researchers resolve contradictions in reported pharmacological activity data for this compound across in vitro assays?

Q. Methodological Answer :

  • Assay Harmonization : Replicate studies under standardized conditions (e.g., cell line authenticity verification, ATP concentration normalization) to isolate confounding variables .
  • Meta-Analysis : Apply random-effects models to pooled data from independent studies, accounting for heterogeneity via I² statistics. Disclose conflicts in assay sensitivity (e.g., fluorometric vs. radiometric methods) .

Advanced: What strategies ensure robust reproducibility of this compound’s metabolic stability profiles in preclinical models?

Q. Methodological Answer :

  • Cross-Species Validation : Compare hepatic microsomal stability data across human, rat, and mouse models under identical incubation conditions (pH 7.4, 37°C). Use Michaelis-Menten kinetics to calculate intrinsic clearance (CLint) .
  • CYP Enzyme Mapping : Identify cytochrome P450 isoforms involved in metabolism using chemical inhibition assays (e.g., ketoconazole for CYP3A4) .

Advanced: How should researchers design studies to investigate this compound’s potential off-target effects in neural systems?

Q. Methodological Answer :

  • High-Content Screening (HCS) : Use multi-electrode array (MEA) systems or calcium imaging in primary neuronal cultures to detect functional changes. Pair with RNA-seq to identify dysregulated pathways .
  • Negative Controls : Include structurally analogous, pharmacologically inert compounds to distinguish target-specific effects from artifacts .

Advanced: What statistical approaches are recommended for analyzing dose-response contradictions in this compound’s in vivo efficacy studies?

Q. Methodological Answer :

  • Nonlinear Mixed-Effects Modeling (NLME) : Account for inter-subject variability in dose-response curves. Use Akaike Information Criterion (AIC) to compare sigmoidal vs. biphasic models .
  • Sensitivity Analysis : Test robustness of EC₅₀ values to outliers via bootstrapping or Monte Carlo simulations .

Advanced: How can isotopic effects of deuterium in this compound influence its pharmacokinetic (PK) profile compared to the non-deuterated analog?

Q. Methodological Answer :

  • Deuterium Retention Studies : Track deuterium loss in vivo using mass spectrometry after single- and multiple-dose regimens. Compare area under the curve (AUC) and half-life (t½) between Norpsilocin and this compound .
  • Computational Modeling : Apply density functional theory (DFT) to predict bond dissociation energies (BDEs) for C-D vs. C-H bonds at substitution sites .

Ethical and Reproducibility Considerations

  • Preclinical Transparency : Adhere to NIH guidelines for reporting animal studies, including randomization methods and blinding protocols .
  • Data Sharing : Deposit raw spectral, pharmacokinetic, and toxicity data in public repositories (e.g., ChEMBL, Zenodo) to enable meta-analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.